2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methoxyphenyl)propanamide
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Overview
Description
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrano, pyrido, and thieno rings, followed by their fusion into the final complex structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Used in various chemical applications.
Uniqueness
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide stands out due to its complex structure and the combination of multiple heterocyclic rings, which confer unique chemical and biological properties.
Properties
CAS No. |
849034-64-6 |
---|---|
Molecular Formula |
C24H24N4O4S |
Molecular Weight |
464.5g/mol |
IUPAC Name |
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H24N4O4S/c1-13(21(29)26-16-7-5-6-8-18(16)31-4)28-12-25-19-15-9-14-11-32-24(2,3)10-17(14)27-22(15)33-20(19)23(28)30/h5-9,12-13H,10-11H2,1-4H3,(H,26,29) |
InChI Key |
WJYSZWVMAZGXBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=C(C2=O)SC4=C3C=C5COC(CC5=N4)(C)C |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=C(C2=O)SC4=C3C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
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